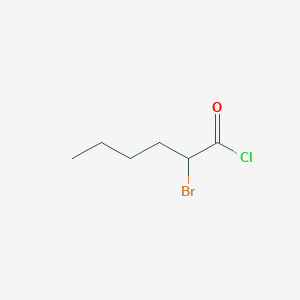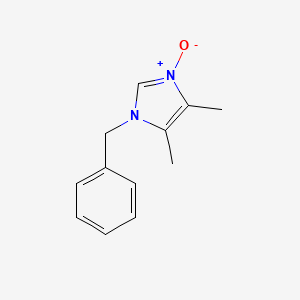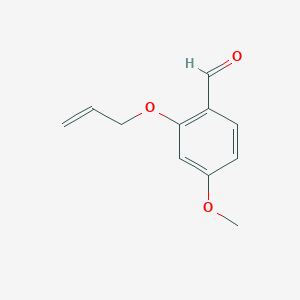
2-Allyloxy-4-methoxy-benzaldehyde
Descripción general
Descripción
2-Allyloxy-4-methoxy-benzaldehyde , also known as o-Anisaldehyde , is an organic compound with the chemical formula C~11~H~12~O~3~ . It belongs to the class of benzaldehydes and features both an allyloxy group (–CH~2~=CH–O–) and a methoxy group (–OCH~3~) attached to the benzene ring. The compound exhibits a pleasant aromatic odor and is commonly used in perfumery and flavoring due to its unique scent profile .
Synthesis Analysis
The synthesis of 2-Allyloxy-4-methoxy-benzaldehyde involves several methods, including condensation reactions between appropriate precursors. One common approach is the Perkin reaction , where an aldehyde (such as vanillin) reacts with an acid anhydride (such as acetic anhydride) in the presence of a base (usually sodium acetate). This reaction yields the desired aldehyde product .
Molecular Structure Analysis
The molecular structure of 2-Allyloxy-4-methoxy-benzaldehyde consists of a benzene ring substituted with an allyloxy group at the ortho position (position 2) and a methoxy group at the para position (position 4). The allyloxy group provides a double bond to the oxygen atom, resulting in a unique geometry. The compound’s 3D structure can be visualized using computational tools .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Catalysis
- Solid Phase Organic Synthesis: Electron-rich benzaldehyde derivatives, including those similar to 2-Allyloxy-4-methoxy-benzaldehyde, have been investigated for use as linkers in solid-phase organic synthesis. These linkers facilitate the synthesis of complex molecules by enabling straightforward modifications and purifications, thus proving beneficial for pharmaceutical research (Swayze, 1997).
- Enzyme-Catalyzed Asymmetric Synthesis: The compound has relevance in enzyme-catalyzed asymmetric synthesis, where its structural analogs have been used to study the optimal conditions for the formation of chiral products, an essential aspect of drug development (Kühl et al., 2007).
- Cross-Coupling Reactions: Research has demonstrated the utility of similar compounds in facilitating palladium-catalyzed cross-coupling reactions, a cornerstone technique in the synthesis of complex organic frameworks, highlighting potential applications in developing novel organic semiconductors or pharmaceuticals (Deschamps et al., 2007).
Material Science and Photoluminescence
- Optical Properties of Aluminum and Zinc Complexes: The compound's analogs have been used to synthesize aluminum and zinc complexes with enhanced thermal stability and photoluminescence properties. These materials show promise for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices (Barberis & Mikroyannidis, 2006).
Propiedades
IUPAC Name |
4-methoxy-2-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKOLCSGONNEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444999 | |
| Record name | 2-allyloxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxy-4-methoxy-benzaldehyde | |
CAS RN |
71186-58-8 | |
| Record name | 2-allyloxy-4-methoxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

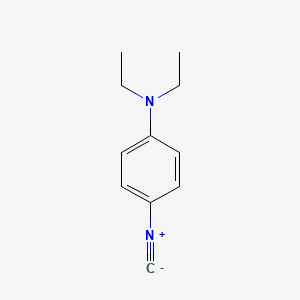
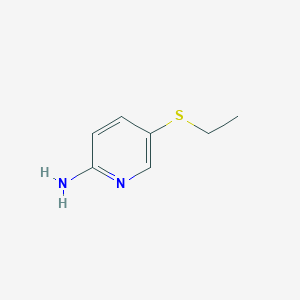
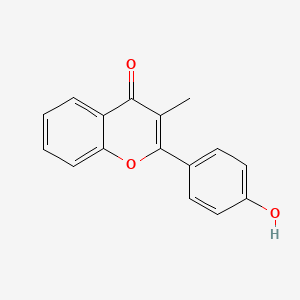
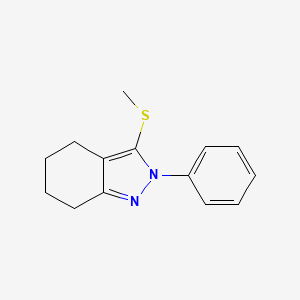
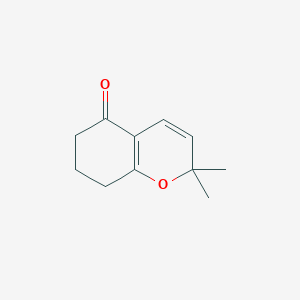

![3-Methylthio-1-phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1624928.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B1624929.png)
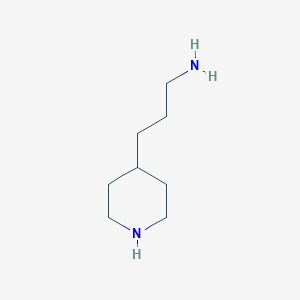

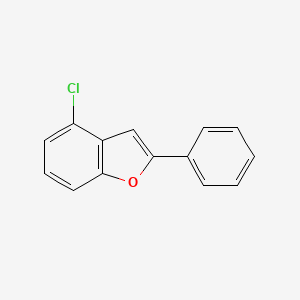
![1-Methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1624937.png)
